molecular formula C7H14O3S B13920923 3-[(Ethylsulfonyl)methyl]cyclobutanol

3-[(Ethylsulfonyl)methyl]cyclobutanol

Cat. No.: B13920923
M. Wt: 178.25 g/mol
InChI Key: JCAFYHHZXNQXJI-UHFFFAOYSA-N
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Description

3-[(Ethylsulfonyl)methyl]cyclobutanol is an organic compound with the molecular formula C7H14O3S It is a cyclobutanol derivative with an ethylsulfonylmethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Ethylsulfonyl)methyl]cyclobutanol typically involves the reaction of cyclobutanone with ethylsulfonylmethyl magnesium bromide, followed by hydrolysis. The reaction conditions include:

    Cyclobutanone: Starting material

    Ethylsulfonylmethyl magnesium bromide: Grignard reagent

    Hydrolysis: Using aqueous acid to obtain the final product

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(Ethylsulfonyl)methyl]cyclobutanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or hydrocarbons

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives

    Reduction: Production of cyclobutanol or cyclobutane derivatives

    Substitution: Generation of various substituted cyclobutanol compounds

Scientific Research Applications

3-[(Ethylsulfonyl)methyl]cyclobutanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(Ethylsulfonyl)methyl]cyclobutanol involves its interaction with specific molecular targets and pathways. The ethylsulfonylmethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group on the cyclobutane ring can form hydrogen bonds, affecting the compound’s solubility and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler analog without the ethylsulfonylmethyl group

    Ethylsulfonylmethyl derivatives: Compounds with similar functional groups but different core structures

Uniqueness

3-[(Ethylsulfonyl)methyl]cyclobutanol is unique due to the presence of both the cyclobutane ring and the ethylsulfonylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

3-(ethylsulfonylmethyl)cyclobutan-1-ol

InChI

InChI=1S/C7H14O3S/c1-2-11(9,10)5-6-3-7(8)4-6/h6-8H,2-5H2,1H3

InChI Key

JCAFYHHZXNQXJI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1CC(C1)O

Origin of Product

United States

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